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molecular formula C15H15ClF3N3O2 B8555789 N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide

N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide

Cat. No. B8555789
M. Wt: 361.74 g/mol
InChI Key: VYOXAKXYVGTHJP-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a suspension of sodium hydride (29 mg, 1.2 mmol) in dimethylformamide (1 mL) was added N-(1-tert-butyl-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide (Preparation 209, 239 mg, 0.661 mmol) and stirred for 30 minutes. To this was added tert-butyl 5-chloro-2,4-difluorophenylsulfonyl(thiazol-4-yl)carbamate (Preparation 453, 206 mg, 0.501 mmol) and stirred for 24 hours. After this time only a small amount of product was observed, so potassium carbonate (40 mg, 0.3 mmol) was added and the reaction heated at 55° C. for 3 days. The reaction was cooled, diluted with ethyl acetate and the organic extract washed with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by automated flash column chromatography eluting with ethyl acetate:hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product. This residue was dissolved in methanol (1 mL) and sodium carbonate solution (2 M aqueous, 0.08 mL, 0.2 mmol) and water (0.2 mL) added. The reaction was stirred at room temperature for 6 hours and then heated at 55° C. for 16 hours before concentrating in vacuo and passing through a short silica gel column eluting with methanol:dichloromethane (gradient 0:1 to 1:9, by volume). All product related fractions were combined, concentrated in vacuo, dissolved in methanol (saturated in gaseous hydrogen chloride) and heated at 50° C. for 16 hours. Purification by preparative HPLC afforded the title compound as a white solid, 31 mg, 12% yield.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.08 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
12%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([N:7]1[C:11]([NH:12]C(=O)C(F)(F)F)=[C:10]([C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=2[OH:26])[CH:9]=[N:8]1)(C)(C)C.[Cl:27][C:28]1[C:29](F)=[CH:30][C:31]([F:50])=[C:32]([S:34]([N:37]([C:45]2[N:46]=[CH:47][S:48][CH:49]=2)C(=O)OC(C)(C)C)(=[O:36])=[O:35])[CH:33]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(OCC)(=O)C.CO.O>[NH2:12][C:11]1[NH:7][N:8]=[CH:9][C:10]=1[C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[O:26][C:29]1[C:28]([Cl:27])=[CH:33][C:32]([S:34]([NH:37][C:45]2[N:46]=[CH:47][S:48][CH:49]=2)(=[O:36])=[O:35])=[C:31]([F:50])[CH:30]=1 |f:0.1,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
239 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1NC(C(F)(F)F)=O)C1=C(C=CC(=C1)Cl)O
Step Three
Name
Quantity
206 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)N(C(OC(C)(C)C)=O)C=1N=CSC1)F)F
Step Four
Name
Quantity
40 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.08 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by automated flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 55° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
WASH
Type
WASH
Details
eluting with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (saturated in gaseous hydrogen chloride)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=NN1)C1=C(OC2=CC(=C(C=C2Cl)S(=O)(=O)NC=2N=CSC2)F)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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